Enantiomeric Differentiation: (R)- vs. (S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Precise stereochemical control is non-negotiable in drug discovery. The target compound provides the specific (R)-configuration at the pyrrolidine 2-position. The (S)-enantiomer (CAS 1049742-66-6) is a distinct chemical entity with opposite optical rotation and cannot be used interchangeably without inverting the stereochemical outcome of a synthetic step. While specific rotation values were not publicly disclosed for both compounds, they are documented as distinct products with unique MDL numbers: MFCD08056078 for the (R)-isomer and MFCD07363494 for the (S)-isomer, confirming their structural independence [1]. Using the wrong enantiomer will lead to the formation of a diastereomer, not the target molecule, in asymmetric syntheses.
| Evidence Dimension | Chirality and Molecular Identifier |
|---|---|
| Target Compound Data | (R)-configuration; MDL: MFCD08056078 |
| Comparator Or Baseline | (S)-enantiomer (CAS 1049742-66-6); MDL: MFCD07363494 [1] |
| Quantified Difference | Absolute configuration (R vs. S) is inverted, resulting in distinct MDL numbers. |
| Conditions | N/A (Structural identifier comparison) |
Why This Matters
Procuring the correct (R)-enantiomer is essential for maintaining the designed 3D architecture of a drug candidate, as the (S)-isomer will result in a different intellectual property landscape and potentially nullify biological activity.
- [1] ChemicalBook. (n.d.). (S)-(2-NITROBENZYL)-PROLINE-HCL. Chemical Database Entry. CAS No. 1049742-66-6. View Source
